molecular formula C6H5ClN2O B602289 Fampridine Impurity 1 (Dalfampridine Impurity 1) CAS No. 125583-33-7

Fampridine Impurity 1 (Dalfampridine Impurity 1)

Cat. No. B602289
CAS RN: 125583-33-7
M. Wt: 156.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine is a medication used to improve walking ability in patients with multiple sclerosis. The chemical name for Fampridine Impurity 1 is 3,4-Dihydroxy-N-(pyridin-4-yl)butanamide .


Molecular Structure Analysis

The molecular formula of Fampridine Impurity 1 is C9H12N2O3 and its molecular weight is 196.2 . The SMILES representation of the molecule is O=C(CC(O)CO)NC1=CC=NC=C1 .

Mechanism of Action

Target of Action

Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine, the parent compound, is a potassium channel blocker . Its primary targets are the potassium channels exposed in patients with multiple sclerosis (MS) . These channels play a crucial role in maintaining the transmembrane potential and prolonging the action potential .

Mode of Action

In MS, axons progressively lose their myelin sheath, which exposes potassium channels . This exposure results in a leak of potassium ions, leading to the repolarization of cells and a decrease in neuronal excitability . Fampridine Impurity 1, as part of Fampridine, inhibits these voltage-gated potassium channels in the central nervous system (CNS) to maintain the transmembrane potential and prolong the action potential .

Biochemical Pathways

The biochemical pathways affected by Fampridine Impurity 1 are those involved in the conduction of action potentials in neurons. By blocking potassium channels, it prevents the outflow of potassium ions during the repolarization phase of the action potential . This action prolongs the duration of the action potential, thereby enhancing neuronal conduction . The downstream effects of this action include improved motor function in MS patients .

Pharmacokinetics

These studies provide insights into the drug’s absorption, distribution, metabolism, and excretion processes. Understanding these processes is crucial for determining the appropriate dosage regimens and ensuring the drug’s safety in patients with different metabolic capabilities and in various states of health.

Result of Action

The primary result of Fampridine Impurity 1’s action is the improvement of motor function in patients with MS . By prolonging the action potential in neurons, it enhances neuromuscular transmission, making it easier to trigger an action potential . This effect can lead to improved walking speed and mobility in MS patients .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Fampridine Impurity 1 involves the conversion of 4-aminopyridine to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-aminopyridine", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-aminopyridine in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium hydroxide to the diazonium salt solution to form the corresponding phenol.", "Step 3: Extract the phenol with ethyl acetate and wash with water.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from methanol to obtain Fampridine Impurity 1." ] }

CAS RN

125583-33-7

Molecular Formula

C6H5ClN2O

Molecular Weight

156.57

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

N-​chloro-4-​Pyridinecarboxamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.